molecular formula C11H17N5 B12534704 N''-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide CAS No. 802051-46-3

N''-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide

Cat. No.: B12534704
CAS No.: 802051-46-3
M. Wt: 219.29 g/mol
InChI Key: MRULCSAWFSMTBR-UHFFFAOYSA-N
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Description

N''-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide is a triimidodicarbonic diamide derivative characterized by an ethyl group and a 4-methylphenyl substituent on its core structure. The ethyl and 4-methylphenyl groups likely enhance lipophilicity and modulate intermolecular interactions, influencing solubility, bioavailability, and binding affinity to biological targets .

Properties

CAS No.

802051-46-3

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

1-carbamimidoyl-2-ethyl-1-(4-methylphenyl)guanidine

InChI

InChI=1S/C11H17N5/c1-3-15-11(14)16(10(12)13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,12,13)(H2,14,15)

InChI Key

MRULCSAWFSMTBR-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N)N(C1=CC=C(C=C1)C)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with 4-methylphenyl isocyanate to form an intermediate, which is then reacted with triimidodicarbonic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and mixing, is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which N’'-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Triimidodicarbonic Diamide Derivatives

Compound Name (IUPAC) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N′-Benzylidene-N,N-dimethyltriimidodicarbonic diamide (Met1) Benzylidene C₁₁H₁₅N₅ 217.27 160–161 C=N, N–H, aromatic C–H
N′-[(2-Hydroxyphenyl)methylidene]-N,N-dimethyltriimidodicarbonic diamide (Met2) 2-Hydroxyphenyl C₁₁H₁₅N₅O 233.27 175–176 C=N, O–H, N–H
N,N-Dimethyl-N′-(propan-2-ylidene)triimidodicarbonic diamide (Met5) Isopropylidene C₇H₁₅N₅ 169.23 152–153 C=N, N–H
N′-[(4-Hydroxy-3-methoxyphenyl)methylidene]-N,N-dimethyltriimidodicarbonic diamide (Met8) 4-Hydroxy-3-methoxyphenyl C₁₂H₁₇N₅O₂ 263.30 170–171 C=N, O–H, OCH₃, N–H
N''-Ethyl-N-(4-methylphenyl)triimidodicarbonic diamide (Target) Ethyl, 4-methylphenyl Not explicitly provided C=N, N–H, CH₂CH₃, CH₃-C₆H₄ Inferred

Key Observations:

Substituent Effects on Melting Points: Hydroxy (Met2, Met8) and methoxy (Met8) groups increase melting points (175–176°C and 170–171°C, respectively) compared to non-polar substituents like benzylidene (Met1: 160–161°C) due to enhanced hydrogen bonding . The ethyl and 4-methylphenyl groups in the target compound may reduce polarity, lowering its melting point relative to Met2/Met8 but increasing solubility in non-polar matrices .

Spectroscopic Trends: FT-IR: All analogs show C=N stretching (~1620–1680 cm⁻¹) and N–H stretching (~3250–3400 cm⁻¹). Met8 exhibits additional O–H (3407 cm⁻¹) and C–O (1273 cm⁻¹) peaks due to phenolic and methoxy groups . ¹H-NMR: Aromatic protons in Met1 (δ 7.40–7.44 ppm) and Met2 (δ 7.45–7.47 ppm) align with para-substituted phenyl groups, while the 4-methylphenyl group in the target compound would likely show similar deshielding (δ ~7.1–7.5 ppm) .

Biological Implications: Diamide linkers with longer side chains (e.g., ethyl vs. methyl) enhance biological activity by improving membrane permeability or target binding, as seen in triterpene derivatives .

Crystallographic and Packing Behavior

  • Crystal Packing : Compounds with aromatic substituents (e.g., Met1, Met2) exhibit π–π stacking and C–H···N hydrogen bonds, stabilizing their crystal lattices . The target compound’s 4-methylphenyl group may adopt a twisted conformation (dihedral angle ~56°), as observed in imidazole-4-imine derivatives with 4-methylphenyl groups (), influencing packing density and solubility .
  • Halogen vs. Alkyl Substitution : Bromo/chloro substituents () increase molecular weight and polarizability compared to the target’s ethyl/methyl groups, altering melting points and intermolecular interactions .

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